Umbelliprenin Umbelliprenin Umbelliprenin is a terpene lactone.
Umbelliprenin is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 23838-17-7
VCID: VC21346422
InChI: InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
SMILES: CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Molecular Formula: C24H30O3
Molecular Weight: 366.5 g/mol

Umbelliprenin

CAS No.: 23838-17-7

Cat. No.: VC21346422

Molecular Formula: C24H30O3

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

Umbelliprenin - 23838-17-7

CAS No. 23838-17-7
Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
IUPAC Name 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one
Standard InChI InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
Standard InChI Key GNMUGVNEWCZUAA-WOWYBKFKSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Melting Point 61-63°C

Chemical Structure and Properties

Umbelliprenin, also known as 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, is a terpene lactone with the molecular formula C24H30O3 and a molecular weight of 366.5 g/mol . Structurally, umbelliprenin closely resembles auraptene, another prenylated coumarin found in Ferula species . The primary structural difference between these compounds lies in the length of the 7-prenyloxy chain - umbelliprenin possesses a longer chain containing 15 carbon atoms compared to auraptene's 10-carbon chain . This structural characteristic contributes to umbelliprenin's unique pharmacological profile.

The physical properties of umbelliprenin include a melting point of 57.5-59.1°C, and it appears as white crystals when purified . As a member of the coumarin family, umbelliprenin features a characteristic benzopyrone structure with a farnesyl group attached at the C-7 position.

Table 1: Chemical and Physical Properties of Umbelliprenin

PropertyValue
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Melting Point57.5-59.1°C
Physical AppearanceWhite crystals
Chemical ClassificationTerpene lactone, Prenylated coumarin
Synonyms7-farnesyloxycoumarin, 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one

Natural Sources

Umbelliprenin occurs naturally in various plant species, primarily within the Apiaceae family. The compound has been isolated from multiple Ferula species, including F. szowitsiana and F. assa-foetida . Additionally, umbelliprenin has been identified in Heracleum yungningense and several plants commonly used in food preparation and consumption .

Interestingly, umbelliprenin is present in several edible plants, suggesting that it may be a component of the human diet through consumption of certain vegetables, herbs, and spices . This dietary presence raises interesting questions about the potential health benefits associated with regular consumption of umbelliprenin-containing foods.

Table 2: Natural Sources of Umbelliprenin

Plant SpeciesFamilyCommon Uses
Ferula szowitsianaApiaceaeMedicinal plant
Ferula assa-foetidaApiaceaeCulinary spice, traditional medicine
Heracleum yungningenseApiaceaeTraditional medicine
CeleryApiaceaeFood
Angelica archangelicaApiaceaeFood, flavoring, traditional medicine
Coriandrum sativumApiaceaeCulinary herb (coriander/cilantro)
Citrus limonRutaceaeFood (lemon)

Synthesis Methods

Chemical synthesis represents an important approach to obtaining umbelliprenin for research and potential therapeutic applications. A documented method for umbelliprenin synthesis involves a reaction between 7-hydroxycoumarin (umbelliferone) and trans-trans-farnesyl bromide in acetone at room temperature . This reaction occurs in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base catalyst . Following a 24-hour reaction period, the mixture is concentrated under reduced pressure, and the crude product undergoes purification by column chromatography using a petroleum ether/ethyl acetate (9:1 v/v) solvent system .

This synthetic approach yields umbelliprenin in approximately 71% yield as white crystals . The relatively straightforward synthesis method provides researchers with access to pure umbelliprenin for biological and pharmacological investigations, facilitating further studies into its therapeutic potential.

The successful chemical synthesis of umbelliprenin allows for structural modifications to potentially enhance its pharmacological properties or improve its pharmacokinetic profile for drug development purposes.

Pharmacological Activities

Anticancer Activities

Umbelliprenin exhibits significant anticancer properties through multiple mechanisms. Studies have demonstrated its cytotoxic and apoptosis-inducing activities in various cancer cell lines . In leukemic cell lines, umbelliprenin induces apoptosis in a dose- and time-dependent manner . Notably, umbelliprenin exhibits a hormesis phenomenon in its dose-response relationship, where it may exert opposite effects at small versus large doses .

Recent research has investigated umbelliprenin's potential to enhance the therapeutic efficacy of ionizing radiation in Adult T-cell leukemia/lymphoma (ATL) cells . ATL represents an aggressive malignancy with poor prognosis, and radiotherapy efficacy requires enhancement with radiosensitizing agents . Umbelliprenin has demonstrated synergistic effects when combined with chemotherapeutic agents, suggesting its potential value as an adjuvant in cancer treatment protocols .

Furthermore, umbelliprenin inhibits the growth, invasion, and migration of gastric cancer cells by disrupting the Wnt signaling pathway . This disruption manifests through decreased expression of key Wnt pathway proteins, including Wnt-2, β-catenin, GSK-3β, p-GSK-3β, Survivin, and c-myc . Additionally, umbelliprenin inhibits β-catenin nuclear translocation and reduces T-cell factor/lymphoid enhancer factor (TCF/LEF) transcriptional activity .

In gastric cancer cells, umbelliprenin also suppresses matrix metalloproteinases MMP2 and MMP9, which are crucial enzymes involved in tumor invasion and metastasis . In vivo studies suggest that umbelliprenin induces minimal harm to vital organs such as lung, heart, and kidney, indicating a potentially favorable safety profile .

Anti-inflammatory and Immunomodulatory Activities

Umbelliprenin demonstrates significant anti-inflammatory properties through multiple mechanisms. It functions as an in vitro antioxidant and inhibits lipoxygenase, an enzyme involved in inflammatory pathway regulation . This enzyme inhibition may contribute to umbelliprenin's observed anti-inflammatory effects in vivo .

The compound has been reported to decrease matrix metalloproteinase (MMP) activity, which plays a role in tissue remodeling during inflammatory processes . Additionally, umbelliprenin's antioxidant properties contribute to its anti-inflammatory profile by potentially reducing oxidative stress, a key component in many inflammatory conditions.

Neuroprotective Activities

One of umbelliprenin's most promising therapeutic applications lies in neuropathic pain management. Studies have demonstrated that umbelliprenin effectively relieves paclitaxel-induced neuropathy, a common and debilitating side effect of this chemotherapeutic agent . In a mouse model of paclitaxel-induced neuropathy, umbelliprenin demonstrated efficacy comparable to imipramine (a standard treatment) in acute treatment protocols .

Single doses of umbelliprenin at 25 mg/kg effectively attenuated hyperalgesia, reduced lipid peroxidation, and decreased interleukin-6 (IL-6) levels in the sciatic nerve . These findings suggest that umbelliprenin may alleviate neuropathic pain through both anti-inflammatory and antioxidative mechanisms . The preventive administration of umbelliprenin (12.5 mg/kg) alongside paclitaxel showed efficacy equal to acute treatment with imipramine, suggesting potential prophylactic applications in chemotherapy-induced neuropathy .

ActivityTarget Systems/CellsMechanisms
AnticancerLeukemic cells, Gastric cancer cellsApoptosis induction (intrinsic and extrinsic pathways), Wnt pathway disruption, MMP inhibition
Anti-inflammatoryVarious inflammatory modelsLipoxygenase inhibition, Antioxidant activity, MMP inhibition
NeuroprotectivePaclitaxel-induced neuropathy modelHyperalgesia attenuation, Reduced lipid peroxidation, IL-6 reduction

Molecular Mechanisms of Action

Umbelliprenin exerts its diverse pharmacological effects through multiple molecular mechanisms. In cancer cells, umbelliprenin induces both intrinsic (mitochondrial) and extrinsic pathways of apoptosis . This dual apoptotic induction represents a significant advantage in cancer therapy, as many cancer cells develop resistance to one apoptotic pathway.

The compound's inhibitory effect on matrix metalloproteinases (MMPs), particularly MMP2 and MMP9, contributes to its anti-metastatic properties . MMPs play crucial roles in extracellular matrix degradation, facilitating cancer cell invasion and metastasis. By suppressing MMP activity, umbelliprenin may limit cancer progression and spread.

Umbelliprenin's disruption of the Wnt signaling pathway represents another important anticancer mechanism . This pathway regulates cell proliferation, differentiation, and migration, and its dysregulation frequently occurs in various cancers. By decreasing the expression of key Wnt pathway proteins and inhibiting β-catenin nuclear translocation, umbelliprenin effectively suppresses cancer cell growth, invasion, and migration .

In terms of anti-inflammatory activity, umbelliprenin inhibits lipoxygenase, an enzyme involved in leukotriene production . Leukotrienes function as inflammatory mediators, and their inhibition contributes to reduced inflammatory responses. Additionally, umbelliprenin's antioxidant properties may protect cells from oxidative damage, further contributing to its anti-inflammatory effects.

The compound's neuroprotective mechanisms include attenuation of hyperalgesia, reduction of lipid peroxidation, and decrease of pro-inflammatory cytokines like IL-6 . These mechanisms collectively contribute to umbelliprenin's efficacy in alleviating neuropathic pain.

Future Research Directions

Despite the promising pharmacological profile of umbelliprenin, several areas require further investigation to fully understand and harness its therapeutic potential. Future research should focus on:

  • Clinical studies to evaluate umbelliprenin's efficacy and safety in humans, particularly for cancer treatment, inflammatory conditions, and neuropathic pain management.

  • Investigation of umbelliprenin's hormetic dose-response relationship to optimize dosing strategies for various therapeutic applications .

  • Further exploration of umbelliprenin as a radiosensitizer or chemosensitizer in combination cancer therapies .

  • Structure-activity relationship studies to develop umbelliprenin derivatives with enhanced pharmacological properties or improved pharmacokinetic profiles.

  • Examination of potential dietary benefits from umbelliprenin-containing foods and development of functional food products or nutraceuticals.

  • Detailed toxicological studies to comprehensively evaluate umbelliprenin's safety profile for various routes of administration and treatment durations.

  • Investigation of umbelliprenin's potential applications in other neurological disorders beyond neuropathic pain.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator